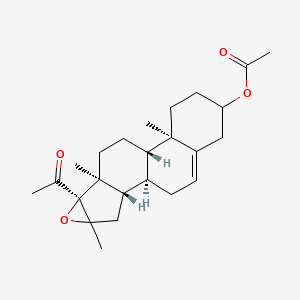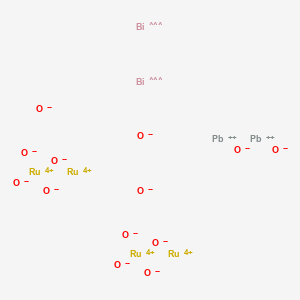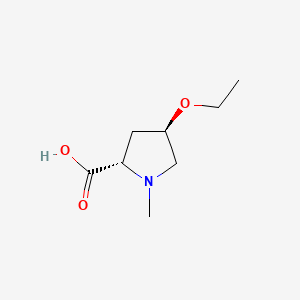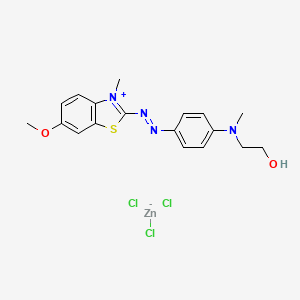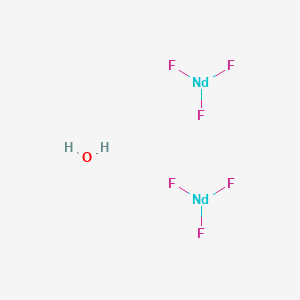
Neodymium fluoride hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium fluoride hemihydrate is an inorganic compound with the chemical formula NdF₃·0.5H₂O. It is a rare earth fluoride that is typically used in various industrial and scientific applications due to its unique properties. This compound is known for its high melting point and low solubility in water, making it suitable for high-temperature applications and as a precursor in the production of neodymium-based materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium fluoride hemihydrate can be synthesized through the reaction of neodymium oxide (Nd₂O₃) with hydrofluoric acid (HF). The reaction typically occurs at elevated temperatures to ensure complete conversion: [ \text{Nd}_2\text{O}_3 + 6\text{HF} \rightarrow 2\text{NdF}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by fluorinating neodymium carbonate monohydrate (Nd₂(CO₃)₃·H₂O) with anhydrous hydrogen fluoride (AHF) in a controlled environment. This method minimizes the production of hazardous waste and ensures high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium fluoride hemihydrate undergoes various chemical reactions, including:
Oxidation: Neodymium fluoride can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to neodymium metal using reducing agents such as calcium.
Substitution: Neodymium fluoride can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like oxygen or ozone at high temperatures.
Reduction: Calcium or other strong reducing agents are used in a metallothermic reduction process.
Substitution: Reactions with other halides or complexing agents under controlled conditions.
Major Products:
Oxidation: Higher oxidation state neodymium compounds.
Reduction: Neodymium metal.
Substitution: Various neodymium halides or complex compounds.
Wissenschaftliche Forschungsanwendungen
Neodymium fluoride hemihydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of neodymium-based materials and catalysts.
Biology: Employed in the development of magnetic resonance imaging (MRI) contrast agents.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Wirkmechanismus
The mechanism of action of neodymium fluoride hemihydrate involves its interaction with other chemical species through its fluoride ions. These interactions can lead to the formation of complex compounds or the reduction of neodymium ions to metallic neodymium. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in the production of NdFeB magnets, neodymium fluoride is reduced to neodymium metal, which then forms an alloy with iron and boron .
Vergleich Mit ähnlichen Verbindungen
Neodymium fluoride hemihydrate can be compared with other rare earth fluorides such as:
Neodymium(III) fluoride (NdF₃): Similar in composition but without the water of hydration. It is used in similar applications but may have different physical properties due to the absence of water.
Neodymium(II) fluoride (NdF₂): A lower oxidation state compound that is less stable and used in specialized applications.
Uniqueness: this compound’s unique properties, such as its specific hydration state and high melting point, make it particularly useful in high-temperature applications and as a precursor in the production of advanced materials.
Eigenschaften
IUPAC Name |
trifluoroneodymium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.2Nd.H2O/h6*1H;;;1H2/q;;;;;;2*+3;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWAEPCXMBQUJJ-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Nd](F)F.F[Nd](F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H2Nd2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
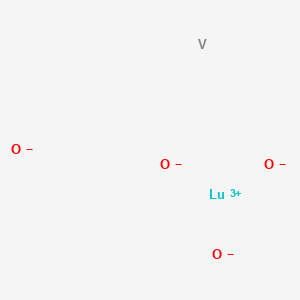
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] hydrogen sulfate](/img/structure/B576818.png)

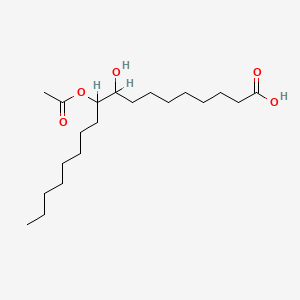
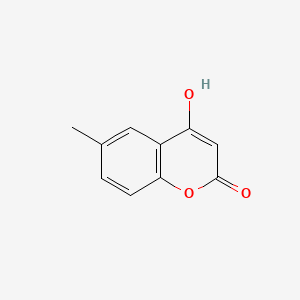
![(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B576823.png)
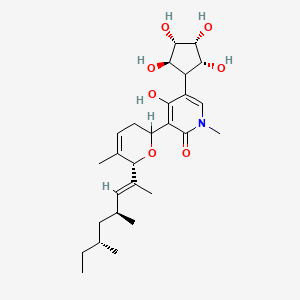
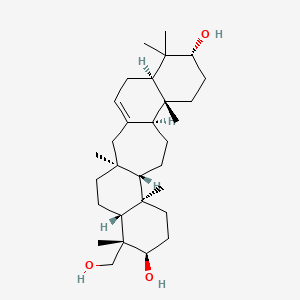
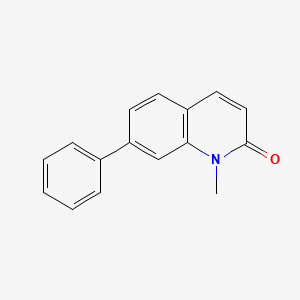
![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)
